4,6-Dimethyl-2-propylpyrimidin-5-ol
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Overview
Description
4,6-Dimethyl-2-propylpyrimidin-5-ol is a pyrimidine derivative with the molecular formula C9H14N2O. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-propylpyrimidin-5-ol typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to improve yield and selectivity while minimizing environmental impact. This includes using green chemistry principles to reduce the generation of hazardous by-products and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-propylpyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4,6-Dimethyl-2-propylpyrimidin-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-propylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrimidine: A pyrimidine derivative with similar structural properties.
4,6-Dimethyl-2-ethylpyrimidine: Another pyrimidine derivative with an ethyl group instead of a propyl group.
2,4,6-Trimethylpyrimidine: A pyrimidine derivative with three methyl groups.
Uniqueness
4,6-Dimethyl-2-propylpyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88070-32-0 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4,6-dimethyl-2-propylpyrimidin-5-ol |
InChI |
InChI=1S/C9H14N2O/c1-4-5-8-10-6(2)9(12)7(3)11-8/h12H,4-5H2,1-3H3 |
InChI Key |
GVOBICZMHFFYNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(C(=N1)C)O)C |
Origin of Product |
United States |
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